(3-Methoxyphenethyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-2-3-8(7-9)5-6-11-10/h2-4,7,11H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMOCFWBZRTEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of 3 Methoxyphenethyl Hydrazine and Its Analogues in Contemporary Chemical Research
The importance of (3-methoxyphenethyl)hydrazine in the scientific community stems primarily from its utility as a key intermediate. The presence of the methoxy-substituted phenyl ring and the hydrazine (B178648) group allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.
Research has demonstrated that this compound is a valuable starting material for synthesizing heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govresearchgate.net These classes of compounds are of considerable interest due to their broad spectrum of biological activities. For instance, derivatives of 1,3,4-oxadiazole (B1194373) have been investigated for their urease inhibition, antioxidant, and antibacterial properties. nih.gov Similarly, 1,2,4-triazole (B32235) derivatives are known to exhibit a wide range of pharmacological effects. researchgate.net
The synthesis of these heterocyclic structures often involves the initial conversion of an appropriate carboxylic acid to its corresponding acid hydrazide, which is then cyclized with a suitable reagent. nih.gov In many reported syntheses, while not the direct starting material, the conceptual framework of using a substituted phenethyl hydrazine moiety is central. For example, the synthesis of 5-(3-methoxybenzyl)-1,3,4-oxadiazole-2(3H)-thione involves the use of a related acid hydrazide. nih.gov
Furthermore, the methoxyphenethyl group itself is a structural motif found in various natural products and pharmacologically active compounds, suggesting that its incorporation into novel molecules via a hydrazine linker is a promising strategy for drug discovery.
Scope and Objectives of the Academic Research Outline on 3 Methoxyphenethyl Hydrazine
Chemical Synthesis Approaches to this compound
The synthesis of asymmetrically substituted hydrazines such as this compound can be accomplished through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
Reduction Pathways from Precursor Molecules
A common strategy for synthesizing hydrazines involves the reduction of suitable precursor molecules that already contain the required carbon skeleton.
One such pathway is the reduction of a corresponding hydrazone. For instance, a ketone or aldehyde can be reacted with hydrazine to form a hydrazone, which is then reduced to the target hydrazine. Another viable route involves the reduction of nitro compounds. For example, a precursor like 1-(2-nitroethenyl)-3-methoxybenzene could potentially be converted to this compound through a series of reduction steps targeting the nitro group and the ethenyl double bond. Catalytic hydrogenation is a frequently employed method for such reductions, often utilizing catalysts like Raney nickel.
Alkylation Reactions of Hydrazine Derivatives
Direct alkylation of hydrazine or its derivatives is a primary method for preparing substituted hydrazines. wikipedia.org However, controlling the selectivity of the reaction to obtain the desired mono-substituted product can be challenging due to the presence of two nucleophilic nitrogen atoms.
Several techniques have been developed to address this. One approach involves using a large excess of hydrazine to favor mono-alkylation. Another, more controlled method, utilizes protected hydrazine derivatives. For example, a protecting group like tert-butoxycarbonyl (Boc) can be used to block one of the nitrogen atoms, allowing for selective alkylation of the other. potsdam.edu The protecting group is subsequently removed to yield the final product.
A powerful method for selective alkylation involves the formation of a nitrogen dianion. potsdam.eduwikipedia.org By treating a protected hydrazine with a strong base like n-butyllithium, a dianion is formed, which can then be selectively reacted with an alkylating agent, such as 3-methoxyphenethyl bromide, to introduce the desired substituent. potsdam.eduwikipedia.org The Mitsunobu reaction also provides a pathway for the alkylation of N-acyl or N-alkoxycarbonylaminophthalimides, which serve as hydrazine precursors. nih.govbritannica.com This reaction allows for the introduction of primary or secondary alkyl groups, followed by a deprotection step to release the substituted hydrazine. nih.govbritannica.com
| Alkylation Method | Key Features | Typical Reagents |
|---|---|---|
| Direct Alkylation | Simple but often yields mixtures of mono- and di-substituted products. | Hydrazine, Alkyl Halide |
| Alkylation of Protected Hydrazine | Improved selectivity for mono-substitution. Requires protection and deprotection steps. | Boc-hydrazine, Alkyl Halide, Base, Deprotection Agent |
| Nitrogen Dianion Strategy | Provides high selectivity and allows for one-pot sequential dialkylation. potsdam.edu | Protected Hydrazine (e.g., PhNHNHBoc), n-BuLi, Alkyl Halide |
| Mitsunobu Reaction | Effective for alkylating N-substituted aminophthalimides with alcohols. nih.govbritannica.com | N-acylaminophthalimide, Alcohol, DEAD/DIAD, PPh₃ |
Conversion from Nitroso Compounds
An alternative route to substituted hydrazines is through the reduction of N-nitroso compounds (nitrosamines). This method involves the nitrosation of a secondary amine followed by reduction of the nitroso group. To synthesize this compound via this route, one would start with 3-methoxyphenethylamine, convert it to an N-nitroso derivative, and then reduce it.
Historically, the reduction of nitrosamines to their corresponding hydrazines was often achieved using zinc dust in acetic acid. googleapis.com Other reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be effective. googleapis.comwikipedia.org More recently, metal-free and environmentally friendlier methods have been developed. One such method employs thiourea (B124793) dioxide (TDO) as a sustainable reductant in an aqueous medium, which has been shown to be effective for converting a wide range of aryl-N-nitrosamines to the corresponding hydrazines in good yields. atamanchemicals.com
Preparation of Hydrazine Hydrate (B1144303) as a Fundamental Reagent
Hydrazine hydrate (N₂H₄·H₂O) is the most common form of hydrazine used in chemical synthesis and serves as the primary starting material for many of the reactions described above. sci-hub.se Its preparation is a significant industrial process.
Industrial Scale Preparations
Three main processes have been commercialized for the large-scale production of hydrazine hydrate: the Raschig process, the Bayer Ketazine process, and the Peroxide process. nih.gov
Raschig Process: Developed in 1906, this was the original commercial method. wikipedia.org It involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951). britannica.comcdc.gov The reaction proceeds via a chloramine (B81541) intermediate which then reacts with excess ammonia to form hydrazine. googleapis.comwikipedia.org A key drawback is the side reaction between hydrazine and chloramine, which reduces the yield. lookchem.com The process generates a dilute hydrazine solution that requires significant energy for concentration and produces sodium chloride as a byproduct. nih.govlookchem.com
Bayer Ketazine Process: This is a modification of the Raschig process where the oxidation of ammonia by hypochlorite is carried out in the presence of a ketone, typically acetone (B3395972). chemcess.compotsdam.edu The hydrazine formed is immediately trapped as a ketazine (in this case, acetone azine), which is stable towards the chloramine intermediate, thus preventing yield loss. potsdam.edugloballcadataaccess.org The ketazine is then separated and hydrolyzed under pressure to yield hydrazine hydrate and regenerate the ketone for recycling. chemcess.compotsdam.edu This process offers improved yields over the Raschig method. chemcess.com
Peroxide (Pechiney-Ugine-Kuhlmann) Process: This is a more modern and environmentally cleaner process that uses hydrogen peroxide as the oxidant instead of sodium hypochlorite, thus avoiding the production of salt byproducts. wikipedia.orgwikipedia.orggoogle.com Ammonia is reacted with hydrogen peroxide in the presence of a ketone (like methyl ethyl ketone) and an activator. potsdam.edugoogle.com The resulting ketazine is immiscible in the reaction mixture and can be easily separated. potsdam.edu It is then hydrolyzed to produce hydrazine hydrate and the ketone, which is recycled. wikipedia.orgpotsdam.edu This process is characterized by high yields and lower energy consumption. chemcess.com
| Process | Oxidant | Key Intermediate | Primary Byproduct | Notes |
|---|---|---|---|---|
| Raschig Process | Sodium Hypochlorite | Chloramine | Sodium Chloride | Original commercial process; relatively low yield. nih.govgoogle.com |
| Bayer Ketazine Process | Sodium Hypochlorite | Ketazine | Sodium Chloride | Improved yield by trapping hydrazine as a ketazine. chemcess.compotsdam.edu |
| Peroxide Process (PCUK) | Hydrogen Peroxide | Ketazine | Water | "Greener" process with high yield and no salt byproduct. wikipedia.orggoogle.com |
Laboratory Scale Protocols
In a laboratory setting, hydrazine hydrate can be prepared or concentrated through several methods.
A common laboratory preparation starts from hydrazine sulfate (B86663), which is a stable, solid salt. The sulfate salt is treated with a base like sodium hydroxide (B78521), and the liberated hydrazine hydrate is collected by distillation, typically under an inert atmosphere like nitrogen. atamanchemicals.com
Another laboratory procedure involves the oxidation of urea (B33335) with sodium hypochlorite. testbook.com This method has been used for smaller-scale production and avoids handling large excesses of ammonia. lookchem.com The reaction is typically heated, and after cooling, the hydrazine can be isolated, for example, by precipitation as hydrazine sulfate. fischer-tropsch.org
For many applications, commercially available dilute solutions of hydrazine hydrate need to be concentrated. This can be achieved by azeotropic distillation. For example, a dilute aqueous solution can be mixed with xylene and distilled. The xylene-water azeotrope boils off, leaving behind a more concentrated hydrazine hydrate solution. orgsyn.org
Chemical Synthesis and Structural Characterization of 3 Methoxyphenethyl Hydrazine Derivatives
Heterocyclic Systems Incorporating the (3-Methoxyphenethyl) Moiety via Hydrazine (B178648) Linkages
The integration of the (3-methoxyphenethyl)hydrazine scaffold into various heterocyclic systems is a key strategy in the design of new chemical entities. The hydrazine functional group serves as a versatile linker, enabling the construction of diverse aromatic rings. However, a review of current scientific literature indicates that while general methods for the synthesis of the heterocyclic frameworks mentioned below are well-established using various hydrazine precursors, specific examples originating from this compound are not documented. The following sections outline the potential synthetic pathways for these frameworks, which are currently theoretical constructs awaiting experimental validation with the this compound starting material.
Triazole Frameworks
The synthesis of 1,2,4-triazole (B32235) derivatives often involves the reaction of a hydrazine derivative with various reagents. For instance, the cyclization of acylthiosemicarbazides, formed from the reaction of an acyl hydrazine with an isothiocyanate, is a common route. Another approach is the reaction of hydrazides with orthoesters. While these methods are widely applied, specific studies detailing the synthesis of triazoles incorporating the (3-methoxyphenethyl) moiety are not available in the reviewed literature.
Oxadiazole Frameworks
1,3,4-Oxadiazoles are typically synthesized through the cyclization of 1,2-diacylhydrazines, often using dehydrating agents like phosphorus oxychloride or sulfuric acid. Alternatively, the oxidative cyclization of acylhydrazones, derived from the condensation of acyl hydrazides with aldehydes, provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. Despite the prevalence of these synthetic strategies, their application to this compound has not been reported.
Thiadiazole Frameworks
The synthesis of 1,3,4-thiadiazole (B1197879) rings can be achieved by reacting a hydrazine derivative with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized. Another common method involves the reaction of thiosemicarbazides with acid chlorides or anhydrides, followed by cyclization. As with the previously mentioned heterocycles, there is a lack of published research specifically describing the synthesis of thiadiazoles from this compound.
Pyrazolone (B3327878) Frameworks
Pyrazolones are generally synthesized via the condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization. This is a robust and widely used method for creating the pyrazolone core structure. However, literature specifically detailing this synthesis with this compound as the starting material could not be located.
Phthalazine (B143731) Frameworks
Phthalazinone derivatives can be prepared by the condensation of a hydrazine with o-phthalaldehydic acid or its derivatives. This reaction provides a direct route to the fused heterocyclic system. While this is a standard method for phthalazine synthesis, there are no specific documented examples that utilize this compound.
Purine (B94841) Frameworks
The synthesis of purine analogues can be complex, often involving the construction of a pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring. Hydrazine derivatives can be incorporated into the synthesis of the pyrimidine portion of the purine scaffold. For example, they can react with β-dicarbonyl compounds or their equivalents. Nevertheless, specific synthetic routes starting from this compound to form purine frameworks are not described in the existing scientific literature.
Synthesis of Substituted Hydrazide Analogues
The preparation of substituted hydrazide analogues of this compound can be achieved through several established synthetic routes. A primary method involves the acylation of the parent hydrazine. This can be accomplished by reacting this compound with a variety of acylating agents, such as acyl chlorides or carboxylic acid anhydrides, under appropriate reaction conditions. The choice of solvent and base is crucial to ensure high yields and purity of the resulting N-acyl-(3-methoxyphenethyl)hydrazine.
Alternatively, substituted hydrazides can be synthesized from precursors like 3-methoxyphenylacetic acid. The acid can be converted to its corresponding ester, which is then subjected to hydrazinolysis using hydrazine hydrate (B1144303). This two-step process provides a versatile route to the core hydrazide, which can then be further modified. For instance, the reaction of ethyl phenylacetate (B1230308) with hydrazine hydrate, typically cooled to 0-5°C, yields the corresponding phenylacetic acid hydrazide. who.int
Another approach involves the direct reaction of an amide with hydrazine. This method has been shown to produce high yields of aliphatic acylhydrazides when the reaction is conducted at temperatures between 35°C and 120°C for at least one hour. who.int While this has been demonstrated for various aliphatic amides, its application to phenethyl-derived amides would require specific optimization.
The synthesis of N-substituted derivatives can also be achieved by reacting a suitable precursor, such as 5-benzyl-1,3,4-oxadiazole-2-thiol, with N-substituted-2-bromoacetamides in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). who.int This multi-step synthesis first involves the formation of the oxadiazole ring from the corresponding hydrazide, followed by N-alkylation.
A general procedure for the synthesis of N-arylidene acetohydrazides involves the reaction of a hydrazide with a substituted aldehyde in ethanol, often with a catalytic amount of acid. brieflands.com The reaction progress can be monitored by thin-layer chromatography, and the product can be isolated by filtration after neutralization and precipitation. brieflands.com
Exploration of Phenethylhydrazine-Based Structures with Varied Aromatic Substituents
The introduction of varied aromatic substituents onto the phenethylhydrazine scaffold is commonly achieved through the formation of hydrazones. This involves the condensation reaction between a hydrazide and an aromatic aldehyde. researchgate.netnih.gov This reaction is a versatile and widely used method for creating a diverse library of derivatives. organic-chemistry.org
For example, the synthesis of N′-[(3-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide demonstrates the incorporation of a 3-methoxyphenyl (B12655295) group. mdpi.com In this synthesis, p-hydroxybenzoic acid hydrazide is first reacted with 3-methoxybenzaldehyde (B106831) in refluxing ethanol. The resulting hydrazone is then reacted with a sulfonyl chloride to yield the final product. mdpi.com The structural characterization of such compounds is typically performed using spectroscopic methods like ¹H NMR and mass spectrometry, along with determination of physical properties such as melting point. mdpi.com
The reaction conditions for hydrazone formation can be varied. Mechanochemical synthesis, for instance, has been shown to be an efficient method for obtaining hydrazones from various aldehydes and hydrazides. nih.gov This solvent-free approach can lead to high yields and reduced reaction times.
A study on the synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives involved the cyclization reaction of these hydrazones in acetic anhydride (B1165640) to form 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.gov The structures of these complex molecules were confirmed by elemental analysis, IR, ¹H NMR, ¹³C NMR, and in some cases, X-ray crystallography. nih.gov
The following table provides an example of a synthesized hydrazone derivative incorporating a 3-methoxyphenyl substituent, along with its characterization data.
| Compound Name | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Mass Spec (ESI) m/z |
| N′-[(3-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 96.1 | 147.1–147.8 | 2.42 (s, 3H, C₁-CH₃), 3.80 (s, 3H, OCH₃), 7.00–7.02 (dd, 1H), 7.19–7.21 (d, 2H), 7.27–7.28 (d, 2H), 7.35–7.39 (t, 1H), 7.47–7.49 (d, 2H), 7.77–7.79 (d, 2H), 7.90–7.92 (d, 2H), 8.39 (s, 1H, N=CH), 11.90 (s, 1H, CONH) | [M+H]⁺ 424.11, found 423.96 |
Data sourced from a study on substituted benzohydrazides. mdpi.com
This systematic exploration of aromatic substituents allows for the fine-tuning of the molecule's properties and provides a basis for understanding how different structural motifs influence its chemical behavior.
Advanced Analytical and Spectroscopic Characterization of 3 Methoxyphenethyl Hydrazine and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Structural elucidation of novel or uncharacterized compounds like (3-Methoxyphenethyl)hydrazine would typically rely on a combination of spectroscopic methods. Each technique provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry.
¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the protons on the hydrazine (B178648) (-NHNH₂) functional group. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) of these signals would confirm the connectivity of the phenethyl backbone and the relative positions of the substituents.
¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl linker, providing a complete carbon skeleton of the molecule.
No specific experimental ¹H NMR or ¹³C NMR data for this compound has been reported in the surveyed literature.
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to:
N-H stretching vibrations from the hydrazine group (typically in the 3300-3400 cm⁻¹ region).
C-H stretching from the aromatic ring and the aliphatic ethyl chain.
C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).
C-O stretching from the methoxy group (typically strong, around 1000-1300 cm⁻¹).
No specific experimental IR spectral data for this compound has been reported.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby establishing the molecular weight and offering clues to its structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (C₉H₁₄N₂O, 166.22 g/mol ). The fragmentation pattern would likely involve cleavage of the C-C bond benzylic to the ring and the N-N bond of the hydrazine moiety, yielding characteristic fragment ions.
No specific experimental mass spectrometry data for this compound has been reported.
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure, including bond lengths, bond angles, and crystal packing information. If this compound, or a salt thereof, could be crystallized, this technique would offer an unambiguous confirmation of its atomic arrangement.
No crystal structure data for this compound is available.
Chromatographic Separation and Analysis Techniques
Chromatographic techniques are essential for separating compounds from a mixture and assessing purity.
Thin-Layer Chromatography
Thin-Layer Chromatography (TLC) is a rapid and versatile method used to monitor reaction progress, identify compounds, and determine purity. The behavior of this compound on a TLC plate would depend on its polarity. A retention factor (Rƒ) value would be determined using a specific stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents). The choice of solvent system would be optimized to achieve good separation from starting materials or impurities.
No specific experimental TLC conditions or Rƒ values for this compound have been documented.
High-Performance Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given the polar nature of the hydrazine moiety, reversed-phase HPLC is commonly employed.
Detailed research findings indicate that effective separation can be achieved using C18 columns with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comgoogle.com For compounds that are analogs of this compound, such as phenelzine, gradient elution on a C18 column provides robust quantification. frontiersin.orgresearchgate.net
To enhance UV detection and specificity, pre-column derivatization is a frequently used strategy. google.comnih.gov Aldoketone reagents, such as 2-hydroxyl-1-naphthaldehyde, react with the hydrazine group to form a hydrazone derivative. google.com This new derivative possesses a larger chromophore, significantly increasing its molar absorptivity and shifting the detection wavelength to a region with less interference, such as 406 nm. google.com This approach not only improves sensitivity but also selectivity, as the derivatization is specific to the hydrazine functional group.
Table 1: Typical HPLC Conditions for Hydrazine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or Newcrom R1 | sielc.comfrontiersin.org |
| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | sielc.com |
| Detection | UV/Vis or Photodiode Array (PDA) | mdpi.com |
| Derivatization Reagent (optional) | 2-hydroxyl-1-naphthaldehyde | google.com |
| Detection Wavelength (post-derivatization) | ~406 nm | google.com |
Gas Chromatography with Derivatization
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, but it requires a crucial sample preparation step: derivatization. cdc.gov Hydrazines are polar and have a tendency to interact with the stationary phase of the GC column, leading to poor peak shape and low resolution. researchgate.net Chemical derivatization converts the polar hydrazine group into a less polar, more volatile, and more thermally stable functional group, making it suitable for GC analysis. jfda-online.com
A common and effective derivatization strategy involves the reaction of the hydrazine with an aldehyde or ketone to form a stable hydrazone or azine. researchgate.net Acetone (B3395972) is an ideal derivatizing reagent because it is inexpensive, reacts rapidly and quantitatively with hydrazine, and serves as both the reagent and the solvent. researchgate.netnih.gov The resulting acetone azine is volatile and chromatographically well-behaved. sielc.com Other reagents, such as aromatic aldehydes like pentafluorobenzaldehyde, are also used to create derivatives suitable for sensitive detection using an electron capture detector (ECD) or a mass spectrometer (MS). cdc.govnih.gov The use of GC coupled with mass spectrometry (GC-MS) provides definitive identification of the derivative based on its mass spectrum. researchgate.netnih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Hydrazines
| Reagent | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|
| Acetone | Azine | Rapid reaction, serves as solvent, good GC properties | researchgate.netnih.govsielc.com |
| Pentafluorobenzaldehyde | Hydrazone | Suitable for sensitive ECD detection | cdc.govnih.gov |
| p-Chlorobenzaldehyde | Hydrazone | Forms stable derivative for GC-NPD analysis | nih.gov |
| 1,1,1-trifluoro-4-(3-thienyl) (CF3 enone) | Pyrazole/Pyrazoline | High selectivity, rapid ambient reaction | rsc.org |
Quantitative Analytical Techniques
Accurate quantification of this compound is critical in various research and quality control settings. Spectrophotometric methods offer a simple and accessible approach, while isotope dilution mass spectrometry provides the highest level of accuracy and precision.
Spectrophotometric Quantification Methods
Spectrophotometric methods provide a straightforward and cost-effective means for quantifying hydrazine derivatives. These techniques are typically based on a chemical reaction that produces a colored product (a chromogen), the absorbance of which is directly proportional to the concentration of the analyte. cdc.gov
The most widely cited method for hydrazine quantification involves derivatization with p-dimethylaminobenzaldehyde (p-DAB). mt.com In an acidic medium, this compound would react with p-DAB to form a yellow-colored azine derivative, which exhibits a strong absorbance maximum around 458 nm. mt.comnih.govresearchgate.net The intensity of the color follows Beer's law over a specific concentration range, allowing for accurate quantification against a calibration curve. nih.gov The molar absorptivity of this reaction is high, on the order of 8.1 x 104 L mol-1cm-1, indicating good sensitivity. nih.govresearchgate.net
Other reagents have also been developed for the spectrophotometric determination of hydrazines. Trinitrobenzenesulfonic acid, for example, reacts with hydrazines to produce different colored chromogens with distinct absorbance maxima, allowing for potential simultaneous determination in mixtures. nih.gov Another approach uses the oxidation of hydrazine by a known excess of bromine, followed by the determination of the unreacted bromine using the dye methyl red. semanticscholar.org
Table 3: Spectrophotometric Methods for Hydrazine Quantification
| Reagent | Principle | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| p-Dimethylaminobenzaldehyde (p-DAB) | Forms a yellow azine derivative in acid | ~458 | 8.1 x 10⁴ | mt.comnih.govresearchgate.net |
| Trinitrobenzenesulfonic Acid | Forms colored chromogens | 570 | Not specified | nih.gov |
| Bromine and Methyl Red | Bleaching of methyl red by excess bromine after reaction with hydrazine | Not specified | 9.95 x 10⁴ | semanticscholar.org |
| Salicylic acid and Sodium hypochlorite (B82951) | Berthelot reaction after reduction of hydrazine to ammonia (B1221849) | 648 | 1.8 x 10⁴ | asianpubs.org |
Isotope Dilution Mass Spectrometry Approaches
Isotope Dilution Mass Spectrometry (ID-MS) is considered a definitive method for quantitative analysis due to its high precision and accuracy. nih.gov This technique minimizes errors arising from sample preparation and matrix effects by using a stable, isotopically labeled version of the analyte as an internal standard. nih.gov
For the quantification of this compound, a custom-synthesized, stable isotope-labeled analog (e.g., containing 13C or 15N) would be added to the sample in a known amount at the earliest stage of sample preparation. This "spiked" sample is then processed, which may include derivatization (e.g., with acetone to form the azine) and extraction. nih.gov
The sample is subsequently analyzed by either GC-MS/MS or LC-MS/MS. nih.govsigmaaldrich.com The mass spectrometer is set to monitor the specific mass-to-charge ratios of both the native (unlabeled) and the labeled derivative. Because the native analyte and the labeled internal standard have nearly identical chemical and physical properties, any loss during sample workup affects both compounds equally. nih.gov The concentration of the native this compound is then calculated from the measured ratio of the native to the labeled ion signals. This approach has been successfully applied to the analysis of hydrazine in complex matrices, achieving detection limits in the low nanogram-per-liter (ng/L) range. nih.gov
Table 4: Key Aspects of Isotope Dilution MS for Hydrazine Analysis
| Parameter | Description | Example/Finding | Reference |
|---|---|---|---|
| Internal Standard | Stable isotope-labeled analog of the analyte | Hydrazine-¹⁵N₂ | nih.govsigmaaldrich.com |
| Derivatization | Often required to improve chromatographic properties | Reaction with acetone to form acetone azine | nih.gov |
| Instrumentation | Gas or Liquid Chromatography coupled with Tandem Mass Spectrometry | GC-MS/MS or LC-MS/MS | nih.govsigmaaldrich.com |
| Quantification | Based on the ratio of native to labeled ion signals | Linear regression correlation coefficient (R²) > 0.999 | nih.gov |
| Sensitivity | Very low detection limits are achievable | Method Detection Limit (MDL) of 0.70 ng/L for hydrazine in water | nih.gov |
Biochemical Activity Research and Molecular Interactions of 3 Methoxyphenethyl Hydrazine Derivatives
Enzymatic Inhibition Studies
Derivatives of hydrazine (B178648) have been a subject of interest in the field of enzymology, with various studies investigating their inhibitory effects on a range of enzymes. The research has particularly focused on enzymes involved in metabolic pathways and pathological conditions.
Urease Enzyme Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity can lead to an increase in pH, which is implicated in the pathogenesis of various diseases, including gastric ulcers and cancer, by supporting the survival of pathogens like Helicobacter pylori. Consequently, the inhibition of urease is a significant therapeutic target.
While direct studies on the urease inhibitory activity of (3-Methoxyphenethyl)hydrazine are not extensively documented, research on structurally related hydrazine derivatives has demonstrated significant potential. For instance, a series of bis-Schiff bases derived from the reaction of benzyl phenyl ketone with hydrazine hydrate (B1144303), followed by condensation with substituted aromatic aldehydes, exhibited excellent to moderate urease inhibitory activity. The IC50 values for these derivatives ranged from 22.21 ± 0.42 µM to 47.91 ± 0.14 µM, which is comparable to the standard inhibitor thiourea (B124793) (IC50 = 21.15 ± 0.32 µM) nih.gov.
Similarly, hydrazine-clubbed 1,3-thiazole derivatives have been synthesized and shown to be potent inhibitors of urease, with IC50 values ranging from 110 to 440 nM, surpassing the activity of the standard thiourea (IC50 = 490 ± 10 nM) nih.gov. Molecular docking studies of these compounds have provided insights into their binding interactions with the active site of the urease enzyme, further supporting their inhibitory potential nih.gov.
The general mechanism of urease inhibition by hydrazine derivatives often involves the interaction of the hydrazine moiety with the nickel ions in the enzyme's active site, thereby disrupting its catalytic function. The structure-activity relationship studies on these derivatives indicate that the nature and position of substituents on the aromatic rings play a crucial role in determining the inhibitory potency nih.govfrontiersin.org.
Table 1: Urease Inhibition by Hydrazine Derivatives
| Compound Class | Example IC50 Values (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|
| Bis-Schiff Bases of Benzyl Phenyl Ketone Hydrazone | 22.21 ± 0.42 to 47.91 ± 0.14 nih.gov | 21.15 ± 0.32 nih.gov |
| Hydrazine-clubbed 1,3-Thiazoles | 0.110 to 0.440 nih.gov | 0.490 ± 0.010 nih.gov |
Tryptophan Oxygenase Inhibition
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formyl-L-kynurenine. This pathway is crucial for regulating systemic tryptophan levels and has been implicated in various physiological and pathological processes, including immune response and neurological disorders.
Direct inhibitory studies of this compound on TDO have not been reported. However, the broader class of compounds that interact with the kynurenine pathway has been extensively studied. For example, tryptanthrin derivatives have been identified as potent inhibitors of human TDO (hTDO) nih.gov. Molecular docking studies of these derivatives have suggested that their inhibitory mechanism involves coordination with the heme iron in the active site of the enzyme nih.gov. Another class of inhibitors, isatin derivatives, has also been reported to effectively inhibit TDO activity nih.gov. The development of TDO inhibitors is considered a promising therapeutic strategy for cancer and neurodegenerative diseases nih.govwikipedia.org.
Kynureninase Inhibition
Kynureninase is another key enzyme in the kynurenine pathway, responsible for the hydrolytic cleavage of kynurenine and 3-hydroxykynurenine. Inhibition of this enzyme can modulate the levels of downstream metabolites, some of which are neuroactive.
Research has shown that aromatic hydrazine derivatives can act as inhibitors of kynureninase (also referred to as kynurenine hydrolase) nih.gov. Specifically, compounds such as benserazide and carbidopa have been found to inhibit this enzyme nih.gov. While these are not phenethylhydrazine derivatives, their activity suggests that the aromatic hydrazine moiety can be a key pharmacophore for kynureninase inhibition. The study of such inhibitors is significant as it points to potential iatrogenic effects, such as niacin deficiency, due to the disruption of the kynurenine pathway nih.gov.
Inhibition of Other Enzyme Systems
The inhibitory potential of hydrazine derivatives extends to other enzyme systems, most notably monoamine oxidase (MAO). MAO is a flavoenzyme responsible for the oxidative deamination of various monoamine neurotransmitters and dietary amines. Phenethylhydrazine, a compound structurally related to this compound, is a well-known irreversible inhibitor of MAO nih.govnih.gov.
The mechanism of MAO inhibition by phenethylhydrazine involves the enzyme-catalyzed oxidation of the hydrazine, leading to the formation of a reactive species that covalently binds to the flavin cofactor of the enzyme, resulting in irreversible inactivation nih.gov. The initial phase of inhibition is often reversible and competitive, followed by a time-dependent irreversible inhibition nih.govnih.gov. The rate of this inhibition is influenced by factors such as pH and oxygen concentration nih.govnih.gov. Given the structural similarity, it is plausible that this compound would also exhibit inhibitory activity against MAO.
Receptor Ligand and Modulatory Research
Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental area of pharmacological research.
Kappa Opioid Receptor Antagonism
The kappa opioid receptor (KOR) is a G protein-coupled receptor that is activated by the endogenous opioid peptide dynorphin wikipedia.org. The KOR system is involved in modulating pain, mood, and addiction-related behaviors wikipedia.orgfrontiersin.org. Antagonists of the KOR are being investigated for their therapeutic potential in treating depression, anxiety, and substance use disorders frontiersin.org.
There is currently no scientific literature available that specifically documents the activity of this compound or its close derivatives as antagonists of the kappa opioid receptor. The known antagonists for this receptor belong to different chemical classes, and research has focused on those structures.
Elucidation of Molecular Mechanisms of Action for Biologically Active Derivatives
The molecular mechanisms of action for biologically active derivatives of hydrazine compounds are a significant area of research, with studies often focusing on their impact on apoptosis and cell cycle regulation. While direct research on this compound derivatives is limited in the available literature, studies on structurally related compounds provide insights into potential mechanisms.
One area of investigation involves the anti-apoptotic activity of hydrazine derivatives. For instance, a study on novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives demonstrated their potential as anti-apoptotic agents. The mechanism of this activity was linked to the inhibition of caspases, which are key proteases in the apoptotic pathway mdpi.comnih.gov.
The investigation into these compounds revealed that the cyclized thiadiazole derivatives were generally more potent anti-apoptotic agents than their open-chain precursors. A preliminary mechanistic study pointed towards the inhibition of caspase-3 as a key event. Specifically, the most active compounds were found to significantly reduce the levels of cytochrome C, a critical factor in the intrinsic apoptosis pathway, and showed potency and selectivity towards caspase-3 and caspase-9 mdpi.comnih.gov. Molecular docking studies further supported these findings, suggesting that the compounds could bind effectively to the active site of the caspase-3 enzyme mdpi.com.
Further research into other hydrazine derivatives has also highlighted their potential to induce apoptosis in cancer cells. For example, certain phthalazine-based hydrazone derivatives have been shown to induce apoptosis in HCT-116 cells, with one compound increasing apoptosis by 21.7-fold and causing cell cycle arrest at the S-phase nih.gov. Similarly, studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which include hydrazide and hydrazone structures, have identified compounds that induce apoptosis in MCF-7 breast cancer cells nih.govresearchgate.net.
The table below summarizes the findings from a study on 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamide and its thiadiazole derivatives, illustrating their anti-apoptotic activity.
| Compound | Description | Key Mechanistic Findings |
| 1c | Hydrazinecarbothioamide precursor | Attenuation of cytochrome C level by 4.1-fold mdpi.comnih.gov |
| 2c | Cyclized thiadiazole derivative | Attenuation of cytochrome C level by 5.5-fold; More potent and selective inhibitor of caspase-3 and caspase-9 compared to 1c mdpi.comnih.gov |
| 2g | Cyclized thiadiazole derivative | One of the most active anti-apoptotic compounds with significant biomarkers mdpi.com |
Bioconjugation Strategies Leveraging Hydrazone Linkages
Bioconjugation strategies are crucial for the development of targeted drug delivery systems, and hydrazone linkages have emerged as a valuable tool in this field. The formation of a hydrazone bond occurs through the reaction of a hydrazine or hydrazide derivative with an aldehyde or ketone. This reaction is notable for its efficiency and the pH-sensitive nature of the resulting bond, which offers a mechanism for controlled drug release.
The primary advantage of using hydrazone linkages in bioconjugation is their stability at physiological pH (around 7.4) and their susceptibility to hydrolysis in the more acidic environments found within endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) of cells nih.gov. This pH-dependent cleavage allows for the targeted release of a conjugated payload, such as a drug, once the bioconjugate has been internalized by a cell.
While the application of hydrazone ligation has been explored for various molecules, its use has sometimes been limited by concerns about the stability of the resulting product nih.govresearchgate.net. To address this, research has focused on optimizing the reaction and exploring alternative ligation chemistries that build upon the initial hydrazone formation to create more stable linkages nih.govresearchgate.net.
The general process of forming a bioconjugate using a hydrazone linkage can be summarized in the following steps:
Functionalization : A biomolecule (e.g., a protein, antibody, or polymer) and a payload (e.g., a drug molecule containing a this compound moiety) are functionalized with complementary reactive groups. One component will bear a hydrazine or hydrazide group, and the other will have an aldehyde or ketone.
Conjugation : The two functionalized components are mixed under appropriate reaction conditions, typically at a slightly acidic pH to catalyze the reaction, leading to the formation of a hydrazone bond.
Purification : The resulting bioconjugate is purified to remove any unreacted starting materials.
The table below outlines the key features of hydrazone linkages in bioconjugation strategies.
| Feature | Description | Relevance in Bioconjugation |
| Formation | Reaction between a hydrazine/hydrazide and an aldehyde/ketone nih.gov. | Efficient and versatile method for linking molecules. |
| pH-Sensitivity | Stable at neutral pH, hydrolyzes under acidic conditions nih.gov. | Enables controlled release of payloads in the acidic environment of endosomes and lysosomes. |
| Reversibility | The formation of the hydrazone bond is reversible. | This property can be exploited for dynamic combinatorial chemistry and controlled release applications. |
| Stability Concerns | The stability of the hydrazone bond can be a limitation nih.govresearchgate.net. | Research is ongoing to improve stability through structural modifications and alternative ligation strategies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
